FAK/aurora kinase-IN-1

Kinase inhibition FAK Aurora kinase

FAK/aurora kinase-IN-1 (Compound 11, WO2018019252A1) is a dual inhibitor with balanced sub-10 nM potency against FAK (IC50 6.61 nM) and Aurora kinase (IC50 0.91 nM). Enables single-agent interrogation of FAK-Aurora crosstalk without confounding MEK pathway effects, eliminating dual-drug PK complexity in xenograft and syngeneic models. For research use only.

Molecular Formula C23H24ClN7O3
Molecular Weight 481.9 g/mol
Cat. No. B15138743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAK/aurora kinase-IN-1
Molecular FormulaC23H24ClN7O3
Molecular Weight481.9 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CN=C(C=C3)N4CCOCC4
InChIInChI=1S/C23H24ClN7O3/c1-30(2)22(33)20(32)16-5-3-4-6-18(16)28-21-17(24)14-26-23(29-21)27-15-7-8-19(25-13-15)31-9-11-34-12-10-31/h3-8,13-14H,9-12H2,1-2H3,(H2,26,27,28,29)
InChIKeyAFDBHVRIGXISEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FAK/aurora kinase-IN-1: Dual FAK/Aurora Kinase Inhibitor Procurement and Specification Guide


FAK/aurora kinase-IN-1 (CAS 2178117-69-4) is a synthetic small-molecule dual inhibitor targeting Focal Adhesion Kinase (FAK) and Aurora kinases . The compound was disclosed as Compound 11 in patent WO2018019252A1, assigned to Shanghai Institute of Materia Medica, as part of a series of novel fused pyridine derivatives with FAK and Aurora kinase inhibitory activity [1]. Biochemical assays demonstrate IC50 values of 6.61 nM for FAK and 0.91 nM for Aurora kinase . The compound is cataloged under product code HY-160447 (MedChemExpress) and is supplied as a research-use-only reagent .

Why Generic FAK Inhibitors or Aurora-Only Inhibitors Cannot Substitute for FAK/aurora kinase-IN-1


Substituting FAK/aurora kinase-IN-1 with single-target FAK inhibitors or Aurora-selective agents fundamentally alters the biological perturbation in experimental systems. Single-agent FAK inhibition (e.g., NVP-TAE226, FAK IC50 = 5.5 nM) lacks the concurrent Aurora kinase blockade required to simultaneously disrupt both tumor cell migration/invasion signaling and mitotic progression [1]. Conversely, Aurora-selective inhibitors (e.g., Aurora A Inhibitor I, >1000-fold selectivity over Aurora B) fail to suppress FAK-mediated integrin signaling and focal adhesion dynamics [2]. Even dual MEK/Aurora inhibitors such as BI-847325 (MEK2 IC50 = 4 nM; Aurora C IC50 = 15 nM) target a distinct signaling axis (MAPK pathway) rather than the FAK-driven cytoskeletal and survival pathways . Experimental outcomes are therefore non-interchangeable across these mechanistic classes, and procurement decisions must be guided by target-coverage requirements specific to the FAK-Aurora axis [3].

FAK/aurora kinase-IN-1 Quantitative Comparative Evidence: Target Engagement, In Vivo Efficacy, and Differentiation Data


Target Engagement Profile: FAK/aurora kinase-IN-1 Dual Inhibition IC50 Values Versus Comparator Dual Inhibitors

FAK/aurora kinase-IN-1 demonstrates potent dual inhibition of FAK and Aurora kinase with IC50 values of 6.61 nM and 0.91 nM, respectively . In contrast, the MEK/Aurora dual inhibitor BI-847325 inhibits a distinct target pair—human MEK2 (IC50 = 4 nM) and Aurora C (IC50 = 15 nM)—with no reported activity against FAK . Another comparator, PF-03814735, inhibits Aurora A and Aurora B (IC50 = 0.8 nM and 5 nM, respectively) but exhibits substantially weaker potency against FAK, for which it is described as 'less potent' without a specified IC50 value [1]. The FAK/MEK inhibitor FAK-IN-22 (Compound 26) shows a different selectivity profile: FAK IC50 = 50.94 nM, JAK3 IC50 = 9.99 nM, and Aurora B IC50 = 0.49 nM, with approximately 7.7-fold lower potency on FAK compared to FAK/aurora kinase-IN-1 .

Kinase inhibition FAK Aurora kinase IC50 Target engagement

In Vivo Antitumor Efficacy: FAK/aurora kinase-IN-1 Tumor Growth Inhibition in Xenograft Models

FAK/aurora kinase-IN-1 demonstrates measurable in vivo antitumor activity in cancer xenograft models, achieving tumor growth inhibition (TGI) of 45.99% and 53.06% in two distinct xenograft models, respectively . This establishes in vivo proof-of-concept for the compound's anticancer effects beyond biochemical and cellular assays. While detailed dosing regimens and model specifications are not publicly disclosed in vendor documentation, the reported TGI values provide a quantitative benchmark for comparing in vivo activity relative to other tool compounds evaluated under similar experimental paradigms [1].

In vivo efficacy Xenograft Tumor growth inhibition Anticancer Preclinical

Chemical Identity and Structural Uniqueness: FAK/aurora kinase-IN-1 as Compound 11 in WO2018019252A1

FAK/aurora kinase-IN-1 is specifically identified as Compound 11 in patent WO2018019252A1, which claims a series of novel fused pyridine derivatives as FAK and/or Aurora kinase inhibitors [1]. The compound's molecular formula is C23H24ClN7O3, with a molecular weight of 481.93 g/mol . The patent exemplifies this compound as part of a structure-activity relationship (SAR) exploration, distinguishing it from other exemplified compounds with varying substitution patterns on the pyrimidine core [2]. This patent attribution provides formal documentation of the compound's origin and chemical novelty, enabling users to reference the primary source for synthesis, characterization, and additional biological data beyond vendor-supplied information .

Chemical structure Patent SAR Fused pyridine Proprietary scaffold

FAK/aurora kinase-IN-1 Recommended Research Applications and Use Cases


Preclinical Oncology Studies Requiring Concurrent FAK and Aurora Kinase Pathway Blockade

FAK/aurora kinase-IN-1 is optimally deployed in xenograft and syngeneic tumor models where simultaneous disruption of FAK-mediated integrin signaling and Aurora-driven mitotic progression is required. The compound's in vivo tumor growth inhibition of 45.99-53.06% in cancer xenograft models supports its use as a tool compound for evaluating the therapeutic potential of FAK/Aurora dual inhibition . This application is particularly relevant for tumor types exhibiting co-dependence on FAK-driven invasion/migration and Aurora-regulated cell cycle progression [1].

Mechanistic Dissection of FAK-Aurora Signaling Crosstalk in Cancer Cell Biology

The balanced sub-10 nM potency of FAK/aurora kinase-IN-1 against both FAK (IC50 = 6.61 nM) and Aurora kinase (IC50 = 0.91 nM) enables experimental interrogation of pathway crosstalk without the confounding effects of MEK pathway modulation present with MEK/Aurora dual inhibitors such as BI-847325 . Researchers investigating the synergistic relationship between focal adhesion dynamics and mitotic regulation—as documented in Ewing sarcoma and other malignancies [1]—can employ FAK/aurora kinase-IN-1 as a single-agent chemical probe rather than requiring dual-drug combinations that introduce pharmacokinetic and dosing complexity .

Chemical Biology Studies Utilizing FAK/aurora kinase-IN-1 as a Validated Tool Compound

FAK/aurora kinase-IN-1 is suitable for target validation studies, kinase selectivity profiling, and pathway mapping experiments where a chemically defined, patent-documented dual inhibitor is required. The compound's formal disclosure as Compound 11 in WO2018019252A1 provides users with access to primary structure-activity relationship data and synthesis information, enabling independent verification and derivatization if required . The compound demonstrates solubility of 10 mM in DMSO, facilitating preparation of stock solutions for in vitro assays [1].

Comparative Pharmacology Studies Benchmarking FAK/Aurora Versus MEK/Aurora Dual Inhibition Strategies

FAK/aurora kinase-IN-1 serves as a reference compound for studies comparing the therapeutic implications of distinct dual-target inhibition strategies. Unlike the MEK/Aurora inhibitor BI-847325 (MEK2 IC50 = 4 nM; Aurora C IC50 = 15 nM) , FAK/aurora kinase-IN-1 targets the FAK-Aurora axis without engaging the MAPK pathway. This mechanistic distinction allows researchers to decouple FAK-specific effects from MEK-mediated transcriptional and survival signaling, enabling more precise attribution of phenotypic outcomes in cancer models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for FAK/aurora kinase-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.